molecular formula C22H21ClN4O3 B14421843 2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- CAS No. 79953-25-6

2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl-

Katalognummer: B14421843
CAS-Nummer: 79953-25-6
Molekulargewicht: 424.9 g/mol
InChI-Schlüssel: MABQDEGHPHLVLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidinedione core and an acridine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinedione core, followed by the introduction of the acridine moiety through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the acridine moiety or the pyrimidinedione core.

    Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- involves its interaction with specific molecular targets. The acridine moiety may intercalate with DNA, disrupting its function and leading to potential therapeutic effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar pyrimidinedione cores but different substituents.

    Acridine derivatives: Compounds with acridine moieties but different functional groups.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- is unique due to its specific combination of a pyrimidinedione core and an acridine moiety

Eigenschaften

CAS-Nummer

79953-25-6

Molekularformel

C22H21ClN4O3

Molekulargewicht

424.9 g/mol

IUPAC-Name

1-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C22H21ClN4O3/c1-13-12-27(22(29)26-21(13)28)9-3-8-24-20-16-6-4-14(23)10-19(16)25-18-7-5-15(30-2)11-17(18)20/h4-7,10-12H,3,8-9H2,1-2H3,(H,24,25)(H,26,28,29)

InChI-Schlüssel

MABQDEGHPHLVLD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C(=O)NC1=O)CCCNC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.